molecular formula C7H9FN2O B3184208 (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol CAS No. 1073231-31-8

(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol

Cat. No.: B3184208
CAS No.: 1073231-31-8
M. Wt: 156.16 g/mol
InChI Key: KVIOOLOPFBRQCT-LURJTMIESA-N
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Description

®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol is an organic compound that features a fluorinated pyridine ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridine, which is commercially available.

    Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an amino group through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Reduction: The resulting intermediate is then reduced to introduce the amino alcohol functionality. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for chiral resolution can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming amides or other nitrogen-containing compounds. Reagents such as acyl chlorides or anhydrides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, anhydrides, and alkyl halides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol is used as a building block in organic synthesis

Biology

In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its fluorinated pyridine ring can improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, ®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for the synthesis of high-performance polymers and other materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol involves its interaction with specific molecular targets. The fluorinated pyridine ring can enhance binding affinity to certain enzymes or receptors, leading to increased biological activity. The amino alcohol moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(5-chloropyridin-2-YL)ethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-2-(5-bromopyridin-2-YL)ethanol: Similar structure but with a bromine atom instead of fluorine.

    2-Amino-2-(5-methylpyridin-2-YL)ethanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

®-2-Amino-2-(5-fluoropyridin-2-YL)ethanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

IUPAC Name

(2R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIOOLOPFBRQCT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1F)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
Reactant of Route 2
(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
Reactant of Route 3
(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
Reactant of Route 4
(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
Reactant of Route 5
(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
Reactant of Route 6
(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol

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